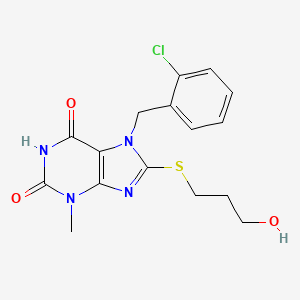
methyl 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate hydrochloride, also known as TFP, is a chemical compound that has been used in scientific research for many years. This compound is a potent and selective inhibitor of the enzyme histone deacetylase (HDAC), which plays an important role in the regulation of gene expression.
Mécanisme D'action
Methyl 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate hydrochloride works by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. Histone proteins play an important role in the regulation of gene expression, and the acetylation of histones is associated with increased gene expression. By inhibiting HDAC activity, methyl 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate hydrochloride increases histone acetylation and gene expression, leading to changes in cellular processes and functions.
Biochemical and Physiological Effects
methyl 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate hydrochloride has been shown to have a wide range of biochemical and physiological effects, including changes in gene expression, apoptosis induction, neuroprotection, and anti-inflammatory effects. In cancer cells, methyl 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate hydrochloride has been shown to induce apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. In neurodegenerative disease models, methyl 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate hydrochloride has been shown to protect against oxidative stress and improve cognitive function. In cardiovascular disease models, methyl 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate hydrochloride has been shown to reduce inflammation and inhibit atherosclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using methyl 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate hydrochloride in lab experiments is its selectivity and potency as an HDAC inhibitor. methyl 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate hydrochloride has been shown to selectively inhibit the activity of HDAC1 and HDAC3, which are important enzymes in the regulation of gene expression. However, one of the limitations of using methyl 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate hydrochloride is its potential toxicity and off-target effects. methyl 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate hydrochloride has been shown to have cytotoxic effects in some cell lines, and its effects on non-HDAC targets are not well understood.
Orientations Futures
There are many potential future directions for the use of methyl 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate hydrochloride in scientific research. One area of interest is the development of methyl 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate hydrochloride derivatives with improved selectivity and reduced toxicity. Another area of interest is the use of methyl 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate hydrochloride in combination with other drugs or therapies to enhance their efficacy. Finally, further research is needed to fully understand the mechanisms of action and potential side effects of methyl 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate hydrochloride, as well as its potential use in the treatment of various diseases.
Méthodes De Synthèse
Methyl 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate hydrochloride can be synthesized using a multistep process that involves the reaction of various reagents. The first step involves the reaction of 2-bromo-1,1,1-trifluoroethane with 2-pyrrolecarboxaldehyde to form 2-(1H-pyrrol-2-yl)-1,1,1-trifluoroethanol. This intermediate is then reacted with methyl chloroformate to form methyl 2-(1H-pyrrol-2-yl)-1,1,1-trifluoroethyl carbonate. Finally, this intermediate is reacted with ammonia to form methyl 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate hydrochloride hydrochloride.
Applications De Recherche Scientifique
Methyl 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate hydrochloride has been used in a wide range of scientific research applications, including cancer research, neurodegenerative disease research, and cardiovascular disease research. In cancer research, methyl 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate hydrochloride has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. In neurodegenerative disease research, methyl 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate hydrochloride has been shown to have neuroprotective effects and improve cognitive function. In cardiovascular disease research, methyl 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate hydrochloride has been shown to have anti-inflammatory and anti-atherosclerotic effects.
Propriétés
IUPAC Name |
methyl 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2.ClH/c1-15-6(14)7(12,8(9,10)11)5-3-2-4-13-5;/h2-4,13H,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNAHAUWIIPEBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CN1)(C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(dipropylsulfamoyl)-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B2688578.png)
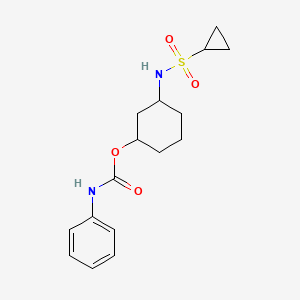


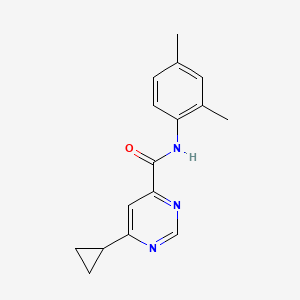
![1-{[3-Methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-benzofuran-5-yl]sulfonyl}azepane](/img/structure/B2688584.png)
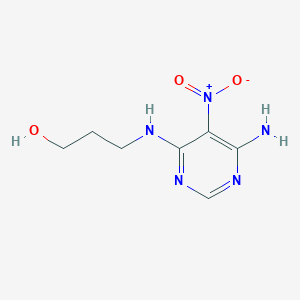
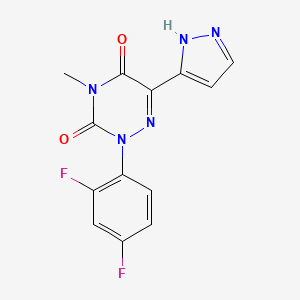

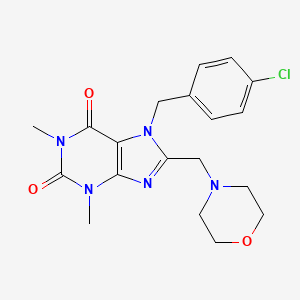
![2,5-dichloro-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2688592.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2688596.png)
